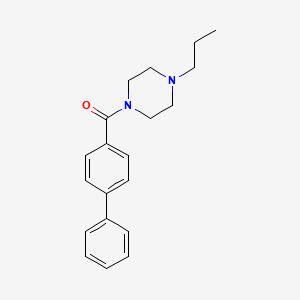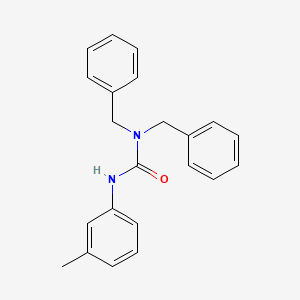![molecular formula C16H18ClNO2S B10964828 N-[2-(butan-2-yl)phenyl]-2-chlorobenzenesulfonamide](/img/structure/B10964828.png)
N-[2-(butan-2-yl)phenyl]-2-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(SEC-BUTYL)PHENYL]-2-CHLORO-1-BENZENESULFONAMIDE is a chemical compound with a complex structure that includes a sec-butyl group attached to a phenyl ring, a chlorine atom, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(SEC-BUTYL)PHENYL]-2-CHLORO-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the sec-butylphenyl intermediate, followed by chlorination and sulfonamide formation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(SEC-BUTYL)PHENYL]-2-CHLORO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[2-(SEC-BUTYL)PHENYL]-2-CHLORO-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-(SEC-BUTYL)PHENYL]-2-CHLORO-1-BENZENESULFONAMIDE exerts its effects involves interactions with molecular targets and pathways within a system. The specific molecular targets and pathways can vary depending on the context of its application. For example, in a biological setting, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-sec-Butyl-phenyl)-2-chloro-acetamide: A similar compound with a different functional group.
N,N′-di-sec-butyl-p-phenylenediamine: Another compound with sec-butyl groups attached to a phenyl ring.
Uniqueness
N-[2-(SEC-BUTYL)PHENYL]-2-CHLORO-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C16H18ClNO2S |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO2S/c1-3-12(2)13-8-4-6-10-15(13)18-21(19,20)16-11-7-5-9-14(16)17/h4-12,18H,3H2,1-2H3 |
InChI Key |
HQEBTZHHWVGIEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B10964754.png)
![2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10964758.png)
![2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B10964763.png)
![1-(2,4-Dimethylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B10964768.png)
![2-[(2-nitrophenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10964771.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10964785.png)
![N,N-dicyclohexyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10964788.png)
![3-(4-methoxyphenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10964791.png)
![N-[3-(3-chlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B10964803.png)
![2-[(Cyclopentylcarbonyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10964810.png)


